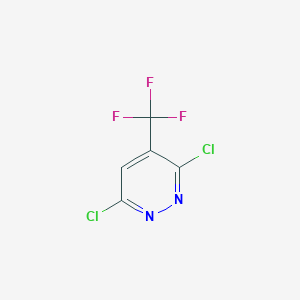
N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide
Übersicht
Beschreibung
N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide, also known as CEPC, is an organochlorine compound with a wide range of applications in scientific research. It has been used as a model compound to study the mechanism of action of some drugs, as well as to investigate the biochemical and physiological effects of compounds. CEPC has been studied extensively in recent years due to its potential applications in lab experiments, and its advantages and limitations have been well documented.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry of Pyrazole Derivatives
Pyrazole derivatives, including N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide, are prominent in the field of medicinal chemistry due to their wide range of biological activities. A critical review by Dar and Shamsuzzaman (2015) highlights the importance of the pyrazole moiety in combinatorial and medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis and exhibit diverse biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. The review elaborates on various synthesis methodologies, including condensation followed by cyclization or multicomponent reactions (MCRs), to obtain these heterocycles under different conditions, emphasizing their role as a versatile template for drug design and development (Dar & Shamsuzzaman, 2015).
Antitumor Activity of Imidazole and Pyrazole Derivatives
Research on bis(2-chloroethyl)amino derivatives of imidazole and related structures, including pyrazole-1-carboxamide derivatives, has shown promising antitumor activities. A review by Iradyan et al. (2009) presents data on active compounds within this class that have advanced through preclinical testing. These structures are of interest both for the development of new antitumor drugs and for synthesizing compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Multicomponent Synthesis for Bioactive Pyrazole Derivatives
The multicomponent synthesis (MCR) of pyrazole derivatives is a significant advancement in pharmaceutical chemistry, offering efficient pathways to bioactive molecules. Becerra, Abonía, and Castillo (2022) summarize recent developments in the MCR synthesis of pyrazole derivatives with activities ranging from antibacterial and anticancer to antimalarial and anti-inflammatory. This review underscores the therapeutic potential of these derivatives, synthesized via atom and step economy processes, highlighting their importance in drug discovery (Becerra, Abonía, & Castillo, 2022).
Pyrazoline Derivatives in Therapeutic Applications
Pyrazoline derivatives have been recognized for their broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. Shaaban, Mayhoub, and Farag (2012) review the therapeutic applications of pyrazoline derivatives, highlighting their role as potent molecules in drug discovery. The review discusses various synthetic approaches and the pharmacological potential of these derivatives across a range of activities, emphasizing their importance in developing new therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)pyrazole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-2-4-8-6(11)10-5-1-3-9-10/h1,3,5H,2,4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJCROHYTLTOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)NCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloroethyl)-1H-pyrazole-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1452029.png)
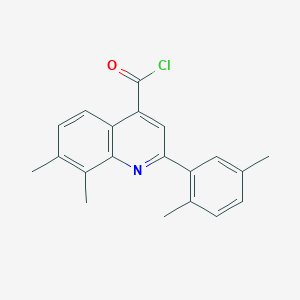
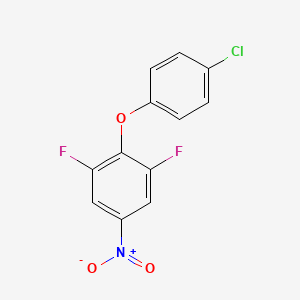
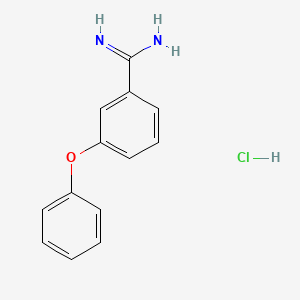
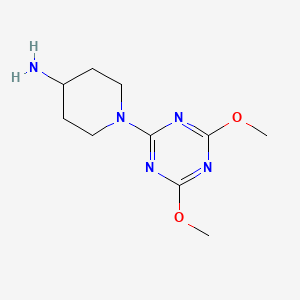

![Methyl 5-[(phenylsulfonyl)amino]pentanoate](/img/structure/B1452041.png)
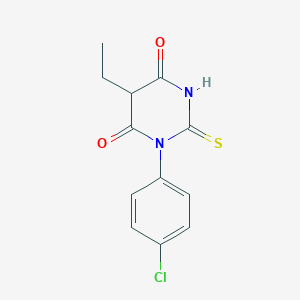
![4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine](/img/structure/B1452045.png)
![1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbonitrile](/img/structure/B1452046.png)

![2-Amino-1,2,3,4-tetrahydrocyclopenta[b]indole-7-carbonitrile](/img/structure/B1452049.png)
